

Direct Blue 67: A Technical Evaluation of its Fluorescent Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct blue 67*

Cat. No.: *B1217340*

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Introduction

Direct Blue 67 (C.I. 27925; CAS 3354-97-0) is a disazo dye traditionally utilized in the textile industry for coloring cotton, viscose, and other cellulosic fibers. While several commercial suppliers classify **Direct Blue 67** as a "fluorescent dye," a comprehensive review of scientific literature reveals a notable absence of detailed photophysical data to fully characterize its fluorescent properties. This technical guide synthesizes the available information on **Direct Blue 67** and provides a framework for its potential evaluation as a fluorescent agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Direct Blue 67** is presented in Table 1. The dye's structure, characterized by two azo groups ($-N=N-$), is typical for direct dyes designed to have a high affinity for cellulose.

| Property | Value | Reference |
|---------------------|-------------------------------|---------------------|
| C.I. Name | Direct Blue 67 | [1] |
| C.I. Number | 27925 | [1] |
| CAS Number | 3354-97-0 | [1] |
| Molecular Formula | <chem>C34H24N5Na3O12S3</chem> | [1] |
| Molecular Weight | 859.75 g/mol | [1] |
| Molecular Structure | Double azo class | [1] |
| Appearance | Bluish-red powder | N/A |
| Solubility | Soluble in water | N/A |

Table 1: Chemical and Physical Properties of **Direct Blue 67**.

Spectroscopic Data

The UV-visible absorption spectrum of **Direct Blue 67** has been reported, showing a maximum absorption wavelength (λ_{max}) in the visible region. However, detailed fluorescence spectroscopy data, including the emission spectrum, quantum yield, and fluorescence lifetime, are not readily available in published scientific literature.

| Parameter | Value | Reference |
|---|--------------|-----------|
| Absorption Maximum (λ_{max}) | ~573 nm | N/A |
| Molar Extinction Coefficient (ϵ) | Not Reported | N/A |
| Emission Maximum (λ_{em}) | Not Reported | N/A |
| Stokes Shift ($\lambda_{\text{em}} - \lambda_{\text{max}}$) | Not Reported | N/A |
| Fluorescence Quantum Yield (Φ_F) | Not Reported | N/A |
| Fluorescence Lifetime (τ) | Not Reported | N/A |

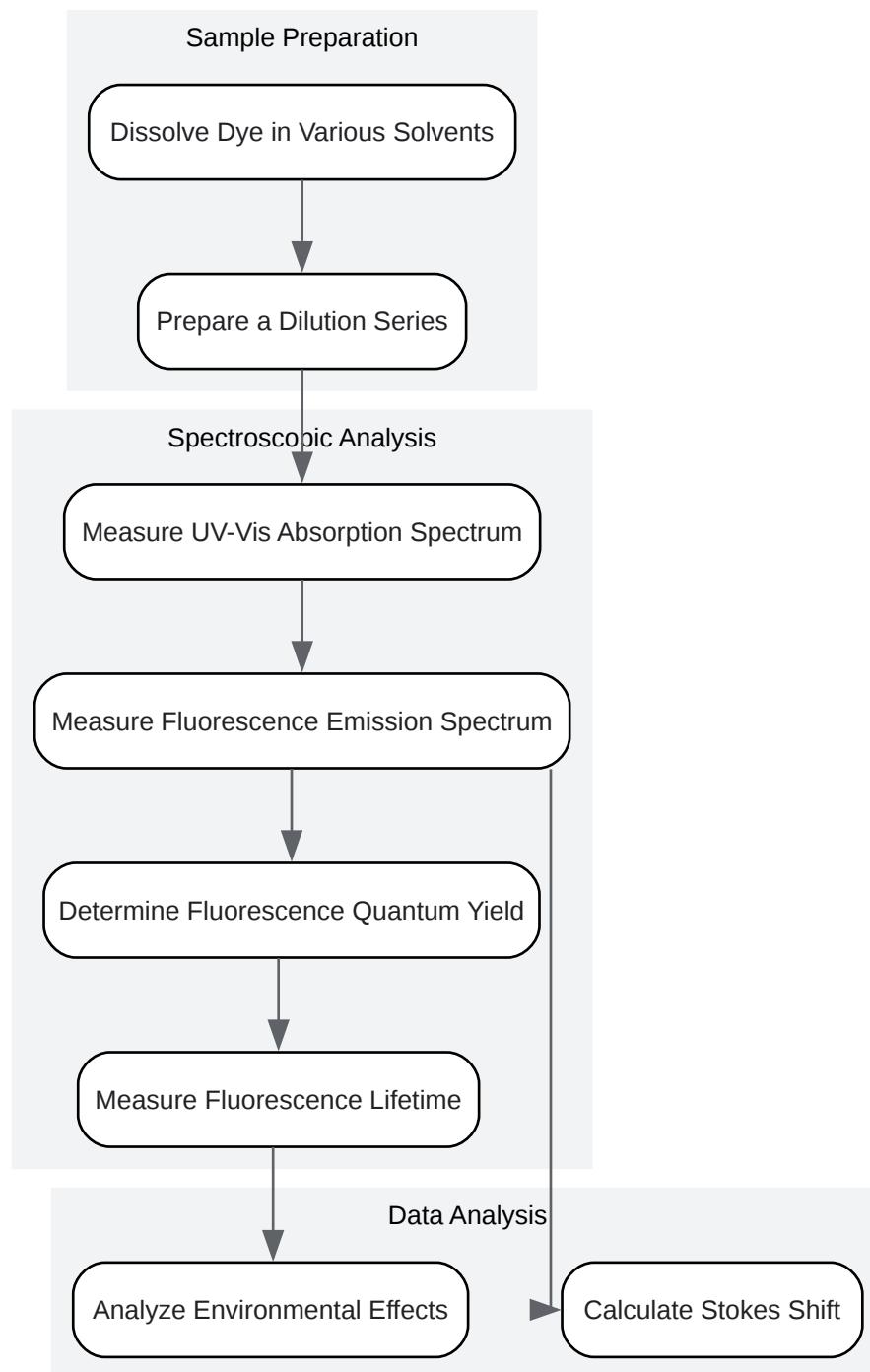
Table 2: Spectroscopic Properties of **Direct Blue 67**. The lack of reported emission data prevents a full characterization of its fluorescent capabilities.

Analysis of Fluorescent Potential

The classification of **Direct Blue 67** as a fluorescent dye by commercial vendors suggests it may exhibit some emissive properties under certain conditions. Azo dyes, while not typically known for strong fluorescence, can sometimes exhibit weak emission. The fluorescence of a molecule is highly dependent on its chemical structure and its environment, including solvent polarity, pH, and aggregation state.

The logical workflow for characterizing a potential fluorescent dye is outlined in the diagram below.

Fluorescence Characterization Workflow

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A generalized workflow for the characterization of a fluorescent dye.

Experimental Protocol: Characterization of Fluorescence Properties

For researchers interested in evaluating the fluorescent properties of **Direct Blue 67**, the following general protocol can be employed.

Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of **Direct Blue 67**.

Materials:

- **Direct Blue 67**
- Spectroscopic grade solvents (e.g., water, ethanol, DMSO)
- UV-Vis spectrophotometer
- Fluorometer (spectrofluorometer)
- Time-resolved fluorescence spectrometer
- Quartz cuvettes (1 cm path length)
- Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

Methodology:

- **Sample Preparation:**
 - Prepare a stock solution of **Direct Blue 67** in a suitable solvent (e.g., water).
 - Prepare a series of dilutions from the stock solution. For fluorescence measurements, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
- **Absorption Spectroscopy:**

- Record the UV-Vis absorption spectrum of a dilute solution of **Direct Blue 67** to determine the absorption maximum (λ_{max}).
- Fluorescence Emission Spectroscopy:
 - Set the excitation wavelength of the fluorometer to the λ_{max} determined in the previous step.
 - Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
 - The peak of this spectrum will be the emission maximum (λ_{em}).
- Quantum Yield Determination (Relative Method):
 - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the **Direct Blue 67** solution and a solution of a known quantum yield standard.
 - The quantum yield ($\Phi_{\text{F, sample}}$) can be calculated using the following equation: $\Phi_{\text{F, sample}} = \Phi_{\text{F, std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where:
 - Φ_{F} is the fluorescence quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent
- Fluorescence Lifetime Measurement:
 - Using a time-resolved fluorescence spectrometer, excite the sample with a pulsed light source at λ_{max} .
 - Measure the decay of the fluorescence intensity over time.
 - Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Conclusion

While **Direct Blue 67** is commercially available and labeled as a fluorescent dye, there is a significant gap in the scientific literature regarding its detailed photophysical properties. The information provided in this guide serves as a starting point for researchers who may be interested in exploring the potential of **Direct Blue 67** as a fluorescent probe or stain. The provided experimental protocol offers a roadmap for the systematic characterization of its fluorescent properties. Further research is required to definitively establish its efficacy and utility as a fluorescent dye in scientific and biomedical applications.

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References

- 1. worlddyeveristy.com [worlddyeveristy.com]
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